![molecular formula C79H130N26O13 B10830443 (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide](/img/structure/B10830443.png)

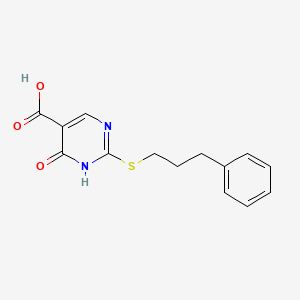

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

IDR 1002 (sel de trifluoroacétate) est un peptide synthétique cationique régulateur de la défense innée. Il est connu pour sa capacité à moduler les réponses immunitaires et à améliorer les mécanismes de défense de l'organisme contre les infections. Le composé a montré un potentiel significatif dans l'augmentation de la production de chimiokines et l'amélioration du recrutement des cellules immunitaires .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse d'IDR 1002 implique la méthode de synthèse peptidique en phase solide. Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La forme de sel de trifluoroacétate est obtenue en traitant le peptide avec de l'acide trifluoroacétique, ce qui aide à cliver le peptide de la résine et forme simultanément le sel de trifluoroacétate .

Méthodes de production industrielle : La production industrielle d'IDR 1002 suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés qui peuvent gérer plusieurs chaînes peptidiques simultanément. La purification du peptide est réalisée par chromatographie liquide haute performance (HPLC), garantissant une pureté et une cohérence élevées .

Analyse Des Réactions Chimiques

Types de réactions : IDR 1002 subit principalement la formation de liaisons peptidiques pendant sa synthèse. Il ne participe généralement pas à des réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques .

Réactifs et conditions courants :

Réactifs : Acides aminés, acide trifluoroacétique, réactifs de couplage comme le HBTU (hexafluorophosphate de O-(benzotriazol-1-yl)-N,N,N',N'-tétraméthyluronium) et groupes protecteurs.

Principaux produits : Le principal produit de la synthèse est le peptide IDR 1002 sous sa forme de sel de trifluoroacétate. Le peptide est caractérisé par sa pureté élevée et sa séquence spécifique d'acides aminés .

4. Applications de la recherche scientifique

IDR 1002 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de purification des peptides.

Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et l'augmentation de la production de chimiokines.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des infections et des maladies inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments à base de peptides et comme outil dans la recherche immunologique

5. Mécanisme d'action

IDR 1002 exerce ses effets en modulant la réponse immunitaire. Il augmente la production de chimiokines telles que la chimiokine (motif C-C) ligand 2, la chimiokine (motif C-C) ligand 7 et la chimiokine (motif C-X-C) ligand 1 dans les cellules mononucléaires du sang périphérique humain. Le peptide améliore le recrutement des neutrophiles et des monocytes, stimulant ainsi la défense de l'organisme contre les infections. Les cibles moléculaires comprennent les récepteurs couplés aux protéines G transmembranaires et les voies impliquant le facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) et la protéine de liaison à l'élément de réponse à l'AMPc (CREB) .

Composés similaires :

IDR 1 : Un autre peptide régulateur de la défense innée ayant des propriétés immunomodulatrices similaires.

Composés d'alkylguanidino urée (AGU) : Ces composés présentent également une activité antibactérienne et sont souvent comparés aux peptides IDR pour leur efficacité

Unicité d'IDR 1002 : IDR 1002 se démarque par sa séquence spécifique et sa capacité à améliorer la production de chimiokines plus efficacement que d'autres peptides similaires. Sa forme de sel de trifluoroacétate contribue également à sa stabilité et à sa solubilité, ce qui en fait un outil précieux dans les applications de recherche et thérapeutiques .

Applications De Recherche Scientifique

IDR 1002 has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

Biology: Investigated for its role in modulating immune responses and enhancing chemokine production.

Medicine: Explored for its potential therapeutic applications in treating infections and inflammatory diseases.

Industry: Utilized in the development of new peptide-based drugs and as a tool in immunological research

Mécanisme D'action

IDR 1002 exerts its effects by modulating the immune response. It increases the production of chemokines such as chemokine (C-C motif) ligand 2, chemokine (C-C motif) ligand 7, and chemokine (C-X-C motif) ligand 1 in human peripheral blood mononuclear cells. The peptide enhances the recruitment of neutrophils and monocytes, thereby boosting the body’s defense against infections. The molecular targets include transmembrane G protein-coupled receptors and pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and cAMP response element-binding protein (CREB) .

Comparaison Avec Des Composés Similaires

IDR 1: Another innate defense regulator peptide with similar immune-modulating properties.

Alkylguanidino urea (AGU) compounds: These compounds also exhibit antibacterial activity and are often compared with IDR peptides for their efficacy

Uniqueness of IDR 1002: IDR 1002 stands out due to its specific sequence and ability to enhance chemokine production more effectively than other similar peptides. Its trifluoroacetate salt form also contributes to its stability and solubility, making it a valuable tool in both research and therapeutic applications .

Propriétés

Formule moléculaire |

C79H130N26O13 |

|---|---|

Poids moléculaire |

1652.0 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C79H130N26O13/c1-11-44(9)63(75(117)99-54(28-20-34-91-78(86)87)66(108)95-52(65(83)107)26-17-18-32-80)104-69(111)55(29-21-35-92-79(88)89)97-70(112)59(38-47-40-94-51-25-16-14-23-49(47)51)102-74(116)62(43(7)8)103-76(118)64(45(10)12-2)105-72(114)57(36-41(3)4)100-71(113)58(37-46-39-93-50-24-15-13-22-48(46)50)101-67(109)53(27-19-33-90-77(84)85)96-68(110)56(30-31-60(81)106)98-73(115)61(82)42(5)6/h13-16,22-25,39-45,52-59,61-64,93-94H,11-12,17-21,26-38,80,82H2,1-10H3,(H2,81,106)(H2,83,107)(H,95,108)(H,96,110)(H,97,112)(H,98,115)(H,99,117)(H,100,113)(H,101,109)(H,102,116)(H,103,118)(H,104,111)(H,105,114)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,61-,62-,63-,64-/m0/s1 |

Clé InChI |

SEBZWKNTKRJFDZ-BRVBZNILSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenyl)methyl]-7-pyridin-4-yl-5H-4,1-benzoxazepin-2-one](/img/structure/B10830374.png)

![1-[(Z)-1-(2,4-dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B10830394.png)

![7-fluoro-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one](/img/structure/B10830430.png)

![(1R,2S,4R,6R,7R,11R,14S)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830462.png)